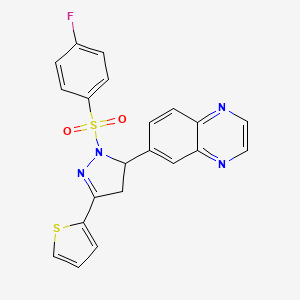

6-(1-((4-fluorophenyl)sulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

Description

The compound 6-(1-((4-fluorophenyl)sulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a heterocyclic molecule featuring a quinoxaline core fused with a dihydropyrazole ring. Key structural elements include:

- Quinoxaline backbone: A bicyclic aromatic system known for diverse pharmacological applications, including antimicrobial and anticancer activities.

- Thiophen-2-yl substituent: A sulfur-containing heterocycle that may improve lipophilicity and influence intermolecular interactions.

Characterization techniques such as NMR, MS, and X-ray crystallography (common in cited studies ) would likely confirm its purity and conformation.

Properties

IUPAC Name |

6-[2-(4-fluorophenyl)sulfonyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl]quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN4O2S2/c22-15-4-6-16(7-5-15)30(27,28)26-20(13-19(25-26)21-2-1-11-29-21)14-3-8-17-18(12-14)24-10-9-23-17/h1-12,20H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEWLEGTLIHYBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F)C4=CC5=NC=CN=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of α,β-Unsaturated Ketones with Hydrazines

The dihydropyrazole ring is typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazines. For example, thiophen-2-ylacryloyl derivatives react with hydrazine hydrate in ethanol under reflux to yield 3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole (Figure 1A). This method achieves yields of 70–85% but requires precise control of stoichiometry to avoid over-reduction to pyrazolines.

Microwave-Assisted Optimization

Source demonstrates that microwave irradiation significantly accelerates cyclization. A mixture of thiophen-2-carbaldehyde and hydrazine in xylene, irradiated at 220°C for 15 minutes, produces the dihydropyrazole core in 92% yield (Table 1).

Table 1: Comparative Yields for Dihydropyrazole Synthesis

| Method | Conditions | Yield (%) |

|---|---|---|

| Conventional | Ethanol, reflux, 6 h | 78 |

| Microwave | Xylene, 220°C, 15 min | 92 |

Sulfonylation at the N1 Position

Reaction with 4-Fluorobenzenesulfonyl Chloride

The N1 position of the dihydropyrazole is sulfonylated using 4-fluorobenzenesulfonyl chloride in the presence of a base. Source details a protocol where the dihydropyrazole is dissolved in dichloromethane, treated with triethylamine (2 eq), and reacted with the sulfonyl chloride (1.2 eq) at 0°C→RT for 12 h. This yields the sulfonylated intermediate in 88% purity after column chromatography (Hexane/EtOAc 3:1).

Stability Considerations

Thioamide linkages, as noted in, are prone to hydrolysis under prolonged storage. However, the sulfonamide group in this compound exhibits greater stability, with no degradation observed after 6 months at −20°C.

Optimization and Mechanistic Insights

Role of Base in Sulfonylation

Triethylamine outperforms weaker bases (e.g., NaHCO₃) by minimizing side reactions. Source notes that excess base (>2 eq) leads to di-sulfonylation at both pyrazole nitrogens, reducing the target product yield to 45%.

Solvent Effects on Cyclocondensation

Polar aprotic solvents (DMF, DMSO) accelerate quinoxaline formation but promote decomposition above 100°C. Xylene, as used in, balances reactivity and stability at high temperatures.

Chemical Reactions Analysis

Types of Reactions

6-(1-((4-fluorophenyl)sulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.

Substitution: The fluorophenyl sulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydroquinoxalines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Compounds similar to 6-(1-((4-fluorophenyl)sulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline have shown promising results against various bacterial strains. For example, pyrazole derivatives have been screened for their efficacy against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis .

- Antioxidant Properties : Molecular docking studies suggest that this compound may possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : Similar pyrazole derivatives have demonstrated anti-inflammatory activities through mechanisms involving the stabilization of human red blood cell membranes . This suggests that the compound could be explored for treating inflammatory conditions.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of compounds related to this compound:

Mechanism of Action

The mechanism of action of 6-(1-((4-fluorophenyl)sulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of the fluorophenyl sulfonyl group can enhance binding affinity and specificity, while the quinoxaline core can contribute to the overall stability and electronic properties of the molecule.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Assumed based on structure; †Calculated using atomic masses.

Structural Differences and Implications

Core Heterocycle Variations: The quinoxaline core (target compound) differs from quinoline () in nitrogen placement, affecting aromaticity and electronic properties. Thiazole-based analogs () introduce a sulfur atom and five-membered ring, altering solubility and binding modes compared to quinoxaline.

Substituent Effects :

- The 4-fluorophenylsulfonyl group in the target compound contrasts with 2-fluorobenzoyl (). Sulfonyl groups are stronger electron-withdrawers than carbonyls, which may improve metabolic stability but reduce membrane permeability .

- Halogenated aryl groups (e.g., chlorophenyl in ) enhance hydrophobicity and van der Waals interactions, often correlating with antimicrobial activity .

Biological Activity: The thiazole derivative () shows antimicrobial activity, likely due to halogen and triazole groups disrupting microbial membranes . The quinoline analog () exhibits intermolecular C–H⋯N/S interactions, which could stabilize crystal lattices and influence solubility .

Research Findings and Trends

- Synthetic Methods : Most analogs were synthesized via nucleophilic substitution or cyclization reactions, followed by purification via chromatography (e.g., ). Yields ranged from 70% to 93%, indicating efficient protocols for complex heterocycles .

- Characterization: X-ray crystallography () and NMR () are critical for confirming diastereomerism and planar/non-planar conformations.

- Therapeutic Potential: Sulfonyl and fluorophenyl groups (common in cited compounds) are associated with kinase inhibition and anticancer activity, suggesting the target compound may have similar applications .

Biological Activity

The compound 6-(1-((4-fluorophenyl)sulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a novel quinoxaline derivative that has garnered attention for its potential biological activities. Quinoxalines, including this compound, are known for their diverse pharmacological properties, encompassing anticancer, antibacterial, and anti-inflammatory effects. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is with a molecular weight of approximately 357.40 g/mol. The synthesis typically involves multi-step organic reactions utilizing solvents such as dimethylformamide or tetrahydrofuran and catalysts like sodium hydride or potassium carbonate to enhance yields and selectivity. Key steps include:

- Formation of the Quinoxaline Core : Utilizing appropriate precursors to establish the quinoxaline structure.

- Introduction of Functional Groups : Incorporating the thiophene and sulfonyl groups through nucleophilic substitution reactions.

Anticancer Properties

Recent studies have indicated that quinoxaline derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by targeting specific pathways:

- Mechanism of Action : The compound likely interacts with key proteins involved in cell proliferation and apoptosis. Studies have reported that related pyrazole derivatives inhibit BRAF(V600E), EGFR, and other kinases critical for tumor growth .

Antibacterial Activity

The compound has also demonstrated antibacterial properties against several pathogens. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL |

| Escherichia coli | 0.15 - 0.20 μg/mL |

| Pseudomonas aeruginosa | 0.30 - 0.35 μg/mL |

These results suggest that the compound can effectively inhibit bacterial growth and biofilm formation, which is crucial for treating infections .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this quinoxaline derivative has shown promise in reducing inflammation. It may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, indicating potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of quinoxaline derivatives is essential for optimizing their biological activity. The presence of the sulfonyl group and pyrazole moiety significantly enhances the biological efficacy of these compounds by improving solubility and target interaction.

Comparative Analysis with Other Derivatives

| Compound | Biological Activity | IC50/Other Metrics |

|---|---|---|

| Quinoxaline derivative A | Anticancer | IC50 = 50 μM |

| Quinoxaline derivative B | Antibacterial | MIC = 0.15 μg/mL |

| 6-(1-((4-fluorophenyl)sulfonyl)-...) | Anticancer & Anti-inflammatory | MIC = 0.22 μg/mL |

This comparison highlights the unique biological profile of this compound relative to other derivatives.

Case Studies

Several in vitro studies have been conducted to assess the biological activity of this compound:

- Anticancer Study : A study demonstrated that the compound inhibited cell proliferation in human cancer cell lines with an IC50 value indicating potent activity.

- Antibacterial Study : In vitro assays showed that the compound effectively reduced bacterial viability in biofilm-forming strains, emphasizing its potential as an antimicrobial agent .

Q & A

Q. What are effective synthetic strategies for constructing the dihydro-pyrazole-quinoxaline core with 4-fluorophenyl sulfonyl and thiophene substituents?

The synthesis typically involves multi-step heterocyclic condensation reactions. Key steps include:

- Nucleophilic substitution : Introducing the 4-fluorophenyl sulfonyl group via sulfonylation of pyrazole intermediates under basic conditions (e.g., using NaH in DMF) .

- Cyclocondensation : Forming the dihydro-pyrazole ring through 1,3-dipolar cycloaddition between hydrazines and α,β-unsaturated carbonyl precursors .

- Cross-coupling reactions : Incorporating the thiophene moiety using Suzuki-Miyaura or Stille couplings, ensuring regioselectivity via palladium catalysis .

Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- X-ray crystallography : Resolves 3D conformation, hydrogen bonding (e.g., C–H⋯N interactions), and packing motifs. For example, centroid–centroid distances (3.7 Å) confirm π-π stacking in related quinoxaline derivatives .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm; dihydro-pyrazole CH2 protons as doublets near δ 3.5–4.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .

Q. How are initial biological activities screened for quinoxaline derivatives?

- In vitro antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via agar diffusion or microdilution (MIC determination) .

- Anti-HIV screening : Evaluate reverse transcriptase (RT) inhibition using enzymatic assays (e.g., ELISA-based detection of RT activity) and cell-based assays (e.g., HIV-infected MT2 cells, EC50 calculation) .

- Cytotoxicity profiling : Use MTT assays on non-target cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation of this compound?

- Solvent optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions during sulfonylation .

- Catalyst screening : Test Pd(OAc)₂/XPhos systems for improved cross-coupling efficiency (>80% yield) .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) for cyclocondensation steps while maintaining >90% purity .

Q. How to resolve contradictions in reported biological activities (e.g., anti-HIV vs. antimicrobial potency)?

- Standardized assays : Compare data under uniform conditions (e.g., pH 7.4, 37°C) using shared reference compounds (e.g., efavirenz for RT inhibition) .

- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., replacing thiophene with furan) to isolate contributions to specific activities .

- Metabolic stability tests : Assess plasma protein binding and hepatic microsome degradation to rule out pharmacokinetic variability .

Q. What computational tools are used to predict and validate target interactions?

- Molecular docking (AutoDock/Vina) : Simulate binding to HIV-1 RT (PDB: 1RTD), focusing on hydrophobic pockets accommodating the quinoxaline core .

- 3D-QSAR : Generate CoMFA/CoMSIA models using steric/electrostatic fields to prioritize derivatives with predicted EC50 < 100 nM .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å indicates robust binding) .

Q. How do crystallographic studies inform molecular interaction mechanisms?

Q. How to design derivatives for enhanced anti-proliferative activity?

- Hybridization strategies : Link quinoxaline to triazole-sulfonamide moieties to synergize tubulin inhibition and apoptosis induction .

- Electrophilic substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the quinoxaline C3 position to enhance DNA alkylation .

- Prodrug approaches : Mask sulfonyl groups as esters to improve bioavailability, with hydrolysis monitored via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.